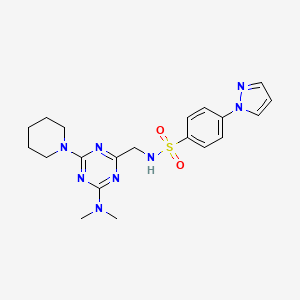

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound with significant potential in various scientific research fields. The compound consists of a triazine ring substituted with dimethylamino and piperidinyl groups, linked through a methylene bridge to a benzenesulfonamide moiety that carries a pyrazolyl group. This unique structure imparts interesting chemical and biological properties to the compound, making it a valuable subject of study.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide involves several key steps. One common route begins with the preparation of 4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazine. This compound can be synthesized through a condensation reaction between cyanuric chloride and dimethylamine, followed by substitution with piperidine. The next step involves the preparation of the benzenesulfonamide derivative. This can be achieved by reacting 4-chloromethylbenzenesulfonamide with 1H-pyrazole in the presence of a base such as potassium carbonate. The final step involves coupling these two intermediates under conditions that promote nucleophilic substitution, such as heating in the presence of a suitable solvent.

Industrial Production Methods: For industrial production, optimized conditions are employed to maximize yield and purity while minimizing costs. This often involves the use of high-throughput reactors and continuous flow systems. Additionally, purification processes such as recrystallization or column chromatography are integrated to ensure the final product meets the required standards.

Analyse Des Réactions Chimiques

Types of Reactions It Undergoes: N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide can undergo various types of reactions, including:

Oxidation: : The compound can be oxidized to introduce new functional groups or to modify existing ones.

Reduction: : Reduction reactions can be used to modify the triazine ring or the sulfonamide group.

Substitution: : Both the triazine ring and the benzenesulfonamide moiety can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: : Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Reduction: : Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly employed.

Substitution: : Reactions involving nucleophiles such as amines, thiols, or halides in the presence of appropriate catalysts or under thermal conditions are typical.

Major Products Formed: The major products from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution can introduce a wide variety of functional groups depending on the nucleophile.

Applications De Recherche Scientifique

Chemistry: In chemistry, N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is used as a reagent in synthetic organic chemistry

Biology: In biological research, this compound can act as a probe to study enzyme functions or as a ligand in receptor-binding studies. Its interactions with biological macromolecules can provide insights into mechanisms of action and potential therapeutic targets.

Medicine: The compound has potential applications in medicine, particularly as a scaffold for the development of new drugs. Its ability to interact with various biological targets makes it a promising candidate for drug discovery efforts aimed at treating diseases such as cancer, bacterial infections, and neurological disorders.

Industry: In industry, the compound’s unique chemical properties can be harnessed for developing advanced materials, such as polymers with specific electronic or mechanical properties, or as a component in chemical sensors and catalysts.

Mécanisme D'action

The mechanism of action of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. These interactions typically occur through binding to specific sites on the target molecule, affecting its activity or function. The triazine ring can engage in hydrogen bonding or van der Waals interactions, while the sulfonamide and pyrazolyl groups can participate in specific recognition processes.

Comparaison Avec Des Composés Similaires

Similar compounds include:

**N-((4-morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide: The morpholino group can alter the compound’s reactivity and binding properties.

**N-((4-ethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide: The ethylamino group can impact the compound’s solubility and biological activity.

**N-((4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)methyl)-4-(1H-imidazol-1-yl)benzenesulfonamide: Replacing the pyrazole with imidazole can affect the compound’s electronic properties and interactions.

This compound’s uniqueness lies in its specific combination of substituents, which confer distinctive chemical and biological properties not found in the aforementioned similar compounds.

Feel free to dive deeper into any section—I'm here to assist!

Activité Biologique

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound notable for its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, anticancer properties, and antimicrobial effects.

Structure and Characteristics

The compound features a triazinyl moiety linked to a pyrazolyl and benzenesulfonamide structure. This unique combination of functional groups enhances its interaction with biological targets. The presence of the dimethylamino group and piperidine ring contributes to its reactivity and biological profile.

Enzyme Inhibition

Preliminary studies indicate that this compound exhibits significant enzyme inhibition capabilities:

- PARP1 Inhibition : Related compounds have shown inhibition of Poly ADP-ribose polymerase 1 (PARP1) with IC50 values in the low micromolar range, suggesting potential applications in cancer therapy. For instance, related triazine derivatives have demonstrated effective PARP1 inhibition, which is crucial in cancer cell repair mechanisms.

Anticancer Properties

Research has indicated that compounds with similar structural features possess anticancer activity. For example:

- Pyrazolyl-s-triazine compounds have been synthesized and evaluated for their anticancer properties, targeting various cancer cell lines. These studies suggest that modifications to the triazine and pyrazole components can enhance cytotoxicity against cancer cells .

Antimicrobial Activity

The antimicrobial activity of compounds similar to this compound has been explored in various studies:

- Compounds with benzotriazole and thioamide moieties have shown potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The structural modifications significantly influence their efficacy against microbial pathogens .

Comparative Analysis of Related Compounds

A comparative analysis of structurally related compounds reveals insights into their biological activities. Below is a table summarizing key findings:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide | Similar dioxine structure | Moderate PARP1 inhibition (IC50 = 5.8 μM) |

| 4-(dimethylamino)-6-methyltriazine | Triazine core without dioxine | Potentially less active due to lack of dioxine interaction |

| Piperidine derivatives | Contains piperidine but lacks dioxine/carboxamide | Varying activity based on substitution patterns |

This table illustrates how the combination of structural features influences the biological activity of these compounds.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds similar to this compound:

- Anticancer Activity : A study reported that pyrazolyl-s-triazine derivatives exhibited significant cytotoxic effects against various cancer cell lines through targeted inhibition of specific pathways involved in cell proliferation .

- Antimicrobial Effects : Another investigation highlighted that certain triazine derivatives showed promising antimicrobial properties against a range of bacterial strains. The introduction of hydrophobic groups enhanced their efficacy .

Propriétés

IUPAC Name |

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N8O2S/c1-26(2)19-23-18(24-20(25-19)27-12-4-3-5-13-27)15-22-31(29,30)17-9-7-16(8-10-17)28-14-6-11-21-28/h6-11,14,22H,3-5,12-13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWGVEKCCHFMLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.